2-[3-(Diethylamino)phenoxy]ethan-1-ol
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Overview
Description
2-[3-(Diethylamino)phenoxy]ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a diethylamino group attached to a phenoxyethanol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving cellular interactions and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the phenoxy group.
Phenoxyethanol: Lacks the diethylamino group but shares the phenoxyethanol structure.
Diethylethanolamine: Contains a diethylamino group but differs in the overall structure.
Uniqueness
2-[3-(Diethylamino)phenoxy]ethan-1-ol is unique due to the combination of the diethylamino group and the phenoxyethanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65883-15-0 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[3-(diethylamino)phenoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI Key |
FFAWDUAVIYJWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCO |
Origin of Product |
United States |
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